molecular formula C26H44O2 B12305799 26,27-Dinorergost-5-ene-3beta,24-diol

26,27-Dinorergost-5-ene-3beta,24-diol

Cat. No.: B12305799
M. Wt: 388.6 g/mol
InChI Key: USOOWRCOYYNZPU-UHFFFAOYSA-N
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Description

26,27-Dinorergost-5-ene-3beta,24-diol is a chemical compound with the molecular formula C26H44O2. It is a derivative of ergosterol, a sterol found in fungi and protozoa. This compound is characterized by its unique structure, which includes multiple rings and hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 26,27-Dinorergost-5-ene-3beta,24-diol typically involves the modification of ergosterol or similar sterol compounds. One common method includes the reduction of ergosterol derivatives followed by selective hydroxylation at specific positions. The reaction conditions often require the use of catalysts and specific reagents to achieve the desired stereochemistry .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as chromatography for purification and spectroscopic methods for characterization .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alkanes .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 26,27-Dinorergost-5-ene-3beta,24-diol involves its interaction with specific molecular targets within cells. It may influence cell membrane integrity and signaling pathways, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate enzyme activity and gene expression .

Comparison with Similar Compounds

  • Ergosterol
  • Cholesterol
  • Lanosterol

Comparison: 26,27-Dinorergost-5-ene-3beta,24-diol is unique due to its specific hydroxylation pattern and structural modifications. Unlike ergosterol, it has additional hydroxyl groups that confer different chemical properties and biological activities. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C26H44O2

Molecular Weight

388.6 g/mol

IUPAC Name

17-(5-hydroxy-5-methylhexan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C26H44O2/c1-17(10-13-24(2,3)28)21-8-9-22-20-7-6-18-16-19(27)11-14-25(18,4)23(20)12-15-26(21,22)5/h6,17,19-23,27-28H,7-16H2,1-5H3

InChI Key

USOOWRCOYYNZPU-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Origin of Product

United States

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